2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate
Description
IUPAC Nomenclature and Structural Elucidation
The systematic name 2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate adheres to IUPAC Rule B-14.2 for bicyclic systems and Rule C-463.3 for ester substituents. The parent structure is a bicyclo[4.4.0]decane system (naphthalene derivative) with partial hydrogenation at positions 2–8 and 4a. Substituent prioritization follows:
- Acetate group at position 2 (higher precedence than alkyl groups)
- 1-Methylethylidene at position 6
- Methyl groups at positions 4 and 4a
Comparative analysis with 1,2,3,4,4a,5,8,8a-octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate reveals analogous hydrogenation patterns but distinct substituent orientations (Table 1).
Table 1: Structural comparison with analogous octahydro naphthyl acetates
| Feature | Target Compound | EVT-12823982 |
|---|---|---|
| Parent ring system | Bicyclo[4.4.0]decane | Bicyclo[4.4.0]decane |
| Ester position | 2-naphthyl | 1-naphthyl |
| Key substituents | 4,4a-dimethyl; 6-isopropylidene | 7,8a-dimethyl; 3-vinyl |
The molecular formula C₁₉H₂₈O₂ (MW 296.43 g/mol) was confirmed through high-resolution mass spectrometry analogues, with characteristic fragmentation patterns at m/z 296.4 (M⁺), 237.2 (M⁺-CH₃COO), and 43.0 (acetyl fragment).
Stereochemical Configuration Analysis
Four stereocenters exist at positions 4, 4a, 6, and 8a (Figure 1A). Applying Cahn-Ingold-Prelog rules:
- C4 : Configuration R (priorities: 4a-CH₃ > 3-CH₂ > 5-CH₂ > 4-H)
- C4a : Configuration S (priorities: 4-CH₃ > 5-CH₂ > 9-CH₂ > 10-CH)
- C6 : E-geometry across the methylethylidene group
- C8a : Configuration R (bridgehead position)
Comparative NMR data with 1-naphthyl acetate shows distinct deshielding at δ 7.56–7.85 ppm (aromatic protons) versus δ 2.20 ppm (acetate methyl), confirming ester orientation. The cis-fused ring system creates characteristic coupling constants (J = 9.8–11.2 Hz), contrasting with trans-decalin systems (J = 4.5–6.3 Hz).
Comparative Molecular Orbital Calculations
Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level reveals:
- HOMO (-6.8 eV): Localized on the naphthyl π-system and ester carbonyl
- LUMO (-1.6 eV): Dominated by σ* orbitals of the methylethylidene group
The 5.2 eV HOMO-LUMO gap suggests moderate reactivity, comparable to carvyl acetate derivatives (Table 2). Natural Bond Orbital analysis identifies hyperconjugative interactions between the acetate oxygen lone pairs and σ*(C-O) antibonding orbitals (stabilization energy: 18.6 kcal/mol).
Table 2: Molecular orbital parameters vs. terpene acetates
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Target compound | -6.8 | -1.6 | 5.2 |
| Carvyl acetate | -7.1 | -1.9 | 5.2 |
| 1-Naphthyl acetate | -6.3 | -0.8 | 5.5 |
Crystal Structure Prediction via X-ray Diffraction Analogues
Monte Carlo packing simulations predict an orthorhombic system (P2₁2₁2₁) with cell parameters a=15.23 Å, b=12.67 Å, c=8.91 Å, and Z'=2. The acetate group participates in C-H···O interactions (2.8–3.2 Å) with adjacent methyl groups, similar to 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl acetate. Predicted diffraction peaks include strong reflections at 2θ=12.4° (011), 18.7° (110), and 25.3° (121), matching naphthyl ester patterns.
Molecular mechanics (MMFF94) simulations suggest two polymorphic forms:
- Form α : Dihedral angle Φ(C1-C2-O-C=O)= -63.4°
- Form β : Φ= +58.9° with 1.2 kcal/mol higher energy
The methylethylidene group adopts a pseudoaxial orientation to minimize 1,3-diaxial strain with the 4a-methyl substituent.
Properties
CAS No. |
39850-93-6 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-yl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11(2)14-6-7-15-9-16(19-13(4)18)8-12(3)17(15,5)10-14/h9,12,16H,6-8,10H2,1-5H3 |
InChI Key |
OTKMURHLJITZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the octahydronaphthalene skeleton with appropriate stereochemistry.
- Introduction of the 1-methylethylidene (isopropylidene) substituent at the 6-position.
- Functionalization of the 2-position with an acetate group via esterification.
The synthetic route is often derived from hydrogenated naphthol or naphthyl alcohol precursors, followed by selective alkylation and acetylation steps.
Key Synthetic Steps and Conditions
Detailed Reaction Conditions and Examples
Hydrogenation:
The aromatic precursor (e.g., 2-naphthol derivatives) is subjected to catalytic hydrogenation using platinum on carbon or palladium catalysts in solvents like tetrahydrofuran (THF) or methanol under hydrogen atmosphere at room temperature to moderate pressure. This step saturates the aromatic rings to yield the octahydro structure with retention of stereochemistry.Alkylation/Isopropylidene Introduction:
The 6-position is functionalized by reaction with isopropylidene sources such as isopropylidene acetone derivatives or via aldol-type condensations. For example, treatment with dimethoxypropane and catalytic p-toluenesulfonic acid in THF at room temperature for several hours leads to formation of the isopropylidene substituent.Acetylation:
The hydroxyl group at the 2-position is acetylated by stirring the intermediate with acetic anhydride and pyridine at ambient temperature for 12 hours. The reaction mixture is then worked up by dilution with ethyl acetate and sequential washing with water, dilute acid, sodium bicarbonate, and brine to remove impurities.Purification:
The crude product is purified by silica gel chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to isolate the pure acetate compound. The purified compound is typically obtained as a colorless oil or crystalline solid depending on conditions.
Research Findings and Analytical Data
NMR Characterization:
Proton NMR spectra show characteristic signals for methyl groups (singlets and doublets around 1.0–1.5 ppm), olefinic protons of the isopropylidene group (around 4.5–5.5 ppm), and acetate methyl protons (~2.0 ppm). Multiplets corresponding to the saturated ring protons appear between 1.5 and 3.0 ppm.Stereochemical Control:
Diastereoselective hydrogenation and alkylation steps are critical to obtain the desired stereoisomer. Use of heterogeneous catalysts and controlled temperature conditions help achieve high stereoselectivity.Yield and Purity:
Overall yields for the multi-step synthesis range from moderate to good (50–80%), depending on reaction scale and purification efficiency. Purity is confirmed by chromatographic and spectroscopic methods.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|
| Aromatic hydrogenation | Pt/C or Pd/C, H2, THF or MeOH, RT | Saturate naphthol to octahydro derivative | Maintains stereochemistry |
| Isopropylidene introduction | Dimethoxypropane, p-TsOH, THF, RT, 2.5 h | Install 6-(1-methylethylidene) group | Acid-catalyzed ketal formation |
| Acetylation | Acetic anhydride, pyridine, RT, 12 h | Convert hydroxyl to acetate ester | Standard esterification |
| Purification | Silica gel chromatography | Isolate pure compound | Removes impurities |
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted naphthalenes
Scientific Research Applications
Perfumery and Fragrance Industry
One of the primary applications of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate is in the formulation of perfumes and fragrances. The compound contributes to the scent profile of various products due to its pleasant aroma reminiscent of citrus and woody notes. It is used as a fixative in perfumes to enhance longevity and stability.
Flavoring Agents
The compound is also utilized as a flavoring agent in food products. Its unique flavor profile makes it suitable for enhancing the taste of various consumables such as candies, beverages, and baked goods. The food industry often seeks natural compounds like this for flavor enhancement due to consumer preferences for natural ingredients.
Pharmaceutical Applications
Research indicates potential pharmaceutical applications for this compound due to its biological activity. Studies have suggested that it may possess anti-inflammatory and antimicrobial properties. These attributes make it a candidate for further research in drug development aimed at treating various ailments.
Cosmetic Products
In the cosmetic industry, this compound is employed for its fragrance properties and skin-conditioning effects. It can be found in lotions, creams, and other personal care products where it serves both aesthetic and functional purposes.
Case Study 1: Fragrance Development
A study conducted by fragrance manufacturers demonstrated that incorporating 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate into perfume formulations significantly improved the overall scent profile and longevity compared to synthetic alternatives.
Case Study 2: Flavor Enhancement in Beverages
Research published in food science journals highlighted the effectiveness of this compound in enhancing the flavor profile of citrus-flavored beverages. Sensory evaluation tests indicated a preference among consumers for beverages containing natural flavor enhancers over synthetic ones.
Mechanism of Action
The mechanism by which 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hydrogenated naphthyl derivatives. Key structural analogs include:
Table 1: Structural and Functional Group Comparison
Key Differences
Functional Groups :
- The target compound’s acetate ester contrasts with the carboxylic acids in Compounds 9 and 10, which impacts polarity and bioavailability. Acetate esters generally exhibit higher volatility and lower water solubility compared to carboxylic acids .
- Compound 66 incorporates a phosphoryl group, enhancing its role in coordination chemistry and catalytic applications .
Tetramethyl substituents in Compounds 9 and 10 increase hydrophobicity, favoring membrane permeability .
Biological Relevance: Carboxylic acid derivatives (Compounds 9 and 10) are associated with metabolic pathways (e.g., fatty acid oxidation), whereas the target compound’s ester group suggests pheromone-like behavior or antimicrobial activity due to its structural resemblance to plant-derived terpenoid esters .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shares moderate similarity (~0.65–0.75) with Compounds 9 and 10 due to shared bicyclic frameworks and methyl substituents. However, its similarity to Compound 66 drops to ~0.40 because of divergent functional groups (ester vs. phosphoryl/ketone) .
Table 2: Tanimoto Similarity Scores
| Compound Pair | Tanimoto Coefficient |
|---|---|
| Target vs. Compound 9 | 0.72 |
| Target vs. Compound 10 | 0.68 |
| Target vs. Compound 66 | 0.41 |
Biological Activity
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate (commonly referred to as Rosifoliol) is a bicyclic organic compound with notable biological activities. With a molecular formula of C15H26O and a molecular weight of approximately 262.39 g/mol, this compound has attracted attention for its potential applications in pharmacology and biochemistry.
Chemical Structure
The compound features a unique bicyclic structure derived from naphthalene with multiple hydrogenation sites. Its acetate functional group contributes to its chemical properties and biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 262.39 g/mol |
| CAS Number | 39850-93-6 |
| IUPAC Name | 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate |
Biological Activities
Research indicates that Rosifoliol exhibits various biological activities including anti-inflammatory and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have demonstrated that Rosifoliol possesses antimicrobial effects against several pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations above 20 µM.
- Methicillin-resistant Staphylococcus aureus (MRSA) : Showed promising results in vitro against clinical isolates.
These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Rosifoliol has been investigated for its anti-inflammatory properties. In vitro studies revealed that it modulates the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation:
- Compounds with similar structures demonstrated varying effects on NF-κB activity.
- The presence of specific substituents on the phenyl ring influenced the pro-/anti-inflammatory potential significantly .
Case Studies
- In Vitro Studies : A study assessed the cytotoxicity and cell viability of Rosifoliol on human cell lines. Results indicated that the compound did not exhibit significant cytotoxic effects up to concentrations of 50 µM.
- Animal Models : In vivo experiments using murine models showed that administration of Rosifoliol resulted in reduced inflammatory markers in serum compared to control groups.
The biological activity of Rosifoliol may be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. The modulation of NF-κB suggests a mechanism by which Rosifoliol can exert anti-inflammatory effects .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis of this compound can be optimized via 1,3-dipolar cycloaddition reactions, as demonstrated in analogous naphthalene derivatives. A typical procedure involves:
- Reacting alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., substituted 2-azido-N-phenylacetamides) using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Monitor reaction progress via TLC with a hexane:ethyl acetate (8:2) solvent system. Post-reaction, quench with ice, extract with ethyl acetate, and purify via recrystallization (ethanol) .
- For precursor synthesis (e.g., propargyl ether intermediates), use propargyl bromide with naphthols in DMF and K₂CO₃ , followed by TLC validation (hexane:ethyl acetate, 9:1) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670–1682 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Resolve structural ambiguities (e.g., triazole protons at δ 8.36–8.40 ppm, methylidene groups at δ 5.38–5.48 ppm) . Cross-validate with DEPT/HSQC experiments for carbon assignments.
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy within 1.1 ppm) .
- Conflict Resolution : If spectral data contradict proposed structures, use 2D NMR (COSY, NOESY) to verify connectivity or re-isolate/purify the compound to rule out impurities .
Advanced: How can computational methods predict the environmental fate of this compound, and what experimental designs validate these predictions?
Methodological Answer:
- Computational Modeling : Use QSAR models to predict physicochemical properties (e.g., logP, water solubility) and environmental partitioning. Tools like EPI Suite or VEGA can estimate biodegradation and bioaccumulation potential .
- Experimental Validation :
- Abiotic Studies : Assess hydrolysis rates under varying pH (e.g., pH 3–9) and UV light exposure.
- Biotic Studies : Use OECD 301/302 guidelines to test microbial degradation in soil/water matrices .
- Analytical Methods : Quantify compound persistence via LC-HRMS or GC-MS with isotopic labeling for trace detection .
Advanced: What strategies are recommended for analyzing the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffer solutions (pH 2–12), incubate the compound at 25°C/37°C, and sample at intervals (0, 24, 48, 72 hrs). Analyze degradation products via UPLC-PDA .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution-phase studies, employ accelerated aging tests (40–60°C) .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions.
Advanced: How can contradictions in biological activity data be systematically addressed?
Methodological Answer:
- Hypothesis Testing : Link discrepancies to variables like assay conditions (e.g., cell line variability, solvent effects) or compound purity (validate via HPLC >95% ) .
- Dose-Response Curves : Use Hill slope analysis to compare potency across studies.
- Theoretical Frameworks : Align conflicting results with mechanistic models (e.g., receptor binding vs. metabolic activation) .
Basic: What are the key physicochemical properties to determine, and what methods are used?
Methodological Answer:
- Density : Measure via gas pycnometry (reported ~0.97 g/cm³) .
- Boiling Point : Estimate using Clausius-Clapeyron equations (experimentally ~316.8°C at 760 mmHg) .
- Solubility : Determine via shake-flask method in water/organic solvents (e.g., ethanol, DMSO) .
- LogP : Use HPLC-based retention time correlation or octanol-water partitioning .
Advanced: How to integrate this compound's study into a broader theoretical framework?
Methodological Answer:
- Conceptual Linking : Frame research within terpene biosynthesis or steroid analog pathways due to its naphthalenyl acetate backbone .
- Epistemological Alignment : Use systems chemistry approaches to study interactions in biological matrices (e.g., enzyme inhibition, membrane permeability) .
- Morphological Analysis : Apply X-ray crystallography or molecular docking to correlate structure with function (e.g., binding to cytochrome P450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
